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molecular formula C7H6ClNO4S B1586880 (2-nitrophenyl)methanesulfonyl Chloride CAS No. 24974-75-2

(2-nitrophenyl)methanesulfonyl Chloride

Cat. No. B1586880
M. Wt: 235.65 g/mol
InChI Key: FUEFNUGYRWQHTH-UHFFFAOYSA-N
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Patent
US04420325

Procedure details

To a suspension of 29.4 g of the product of Example 2 in 250 ml of diethyl ether was added 6.5 ml of anhydrous ammonia at 5°-15°. After stirring at 15°-25° for 1 hour, the product was filtered off, washed with ether, and water and oven dried at 60° to give 20.5 g of 2-nitrophenylmethanesulfonamide, m.p.=134°-136°.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11](Cl)(=[O:13])=[O:12])([O-:3])=[O:2].[NH3:15]>C(OCC)C>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11]([NH2:15])(=[O:13])=[O:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CS(=O)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 15°-25° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with ether, and water and oven
CUSTOM
Type
CUSTOM
Details
dried at 60°

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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